molecular formula C10H9BrN2 B1344141 5-(3-bromophenyl)-1-methyl-1H-pyrazole CAS No. 425379-69-7

5-(3-bromophenyl)-1-methyl-1H-pyrazole

Cat. No. B1344141
M. Wt: 237.1 g/mol
InChI Key: RIYUQLBSAMXENJ-UHFFFAOYSA-N
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Description

The compound "5-(3-bromophenyl)-1-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazoles are known for their various biological activities and applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

While the specific synthesis of "5-(3-bromophenyl)-1-methyl-1H-pyrazole" is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through cyclocondensation reactions involving the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Such methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using spectroscopic techniques and computational methods. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were studied using Gaussian09 software package and compared with experimental data . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the phenyl rings or the pyrazole moiety itself. For example, 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been examined as a reagent for the detection and solvent extraction of metal ions, indicating its potential in forming complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse depending on their substitution patterns. For instance, solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the photophysical properties of the compound . Additionally, the vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole provided insights into the molecule's stability and charge transfer processes .

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

Pyrazole derivatives, including those similar to 5-(3-bromophenyl)-1-methyl-1H-pyrazole, have been extensively studied for their potential in cancer treatment. A study by Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, particularly breast cancer and leukemia cells. The derivatives induced cell death by activating apoptosis, highlighting their potential as antiproliferative agents (Ananda et al., 2017).

Antimicrobial Properties

Pyrazole compounds have also shown promising antimicrobial properties. Farag et al. (2008) synthesized new N-phenylpyrazole derivatives with various aromatic ring systems, demonstrating significant antimicrobial activities, particularly against pathogenic yeast and moulds. The attachment of a bromoacetyl moiety to the pyrazole ring was found to be effective in developing new antifungal agents (Farag et al., 2008).

Biomedical Applications and Docking Studies

Ryzhkova et al. (2020) focused on a compound structurally related to 5-(3-bromophenyl)-1-methyl-1H-pyrazole, investigating its potential for various biomedical applications, including the regulation of inflammatory diseases. The study emphasized the importance of docking studies in determining the compound's efficacy (Ryzhkova et al., 2020).

Fluorescence and Spectroscopic Properties

Ibrahim et al. (2016) investigated the fluorescence properties of pyrazoline derivatives, which are closely related to pyrazoles. They synthesized derivatives that showed fluorescence emission in the blue region of the visible spectrum, indicating potential applications in fluorescence-based technologies (Ibrahim et al., 2016).

Nonlinear Optical Studies

Tamer et al. (2016) studied the pyrazol-5-amine derivatives for their nonlinear optical properties, an area of significant interest in material science. Their findings indicated that these derivatives exhibit considerable nonlinear optical properties, which could be relevant for various technological applications (Tamer et al., 2016).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions in the research of pyrazole derivatives could involve the synthesis of new compounds with potential biological activities, as well as further investigations into their mechanisms of action .

properties

IUPAC Name

5-(3-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUQLBSAMXENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624886
Record name 5-(3-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-1-methyl-1H-pyrazole

CAS RN

425379-69-7
Record name 5-(3-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 5 www.sciencedirect.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan, R Wei… - isribinhibitor.com
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 0 isribinhibitor.com

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